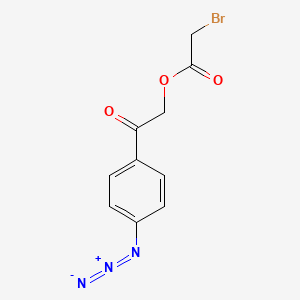
2-(4-Azidophenyl)-2-oxoethyl bromoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Azidophenyl)-2-oxoethyl bromoacetate is an organic compound that features both azide and bromoacetate functional groups. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including synthetic chemistry, medicinal chemistry, and materials science. The presence of the azide group makes it a versatile intermediate for further chemical transformations, particularly in click chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Azidophenyl)-2-oxoethyl bromoacetate typically involves the reaction of 4-azidophenyl glyoxal with bromoacetic acid or its derivatives. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond. The reaction conditions often include solvents like dichloromethane or acetonitrile and are conducted at room temperature to moderate heating.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Azidophenyl)-2-oxoethyl bromoacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromoacetate group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Cycloaddition Reactions:
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Sodium borohydride or catalytic hydrogenation.
Major Products
Triazoles: Formed from cycloaddition reactions with alkynes.
Amines: Formed from the reduction of the azide group.
Aplicaciones Científicas De Investigación
2-(4-Azidophenyl)-2-oxoethyl bromoacetate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(4-Azidophenyl)-2-oxoethyl bromoacetate largely depends on the specific chemical reactions it undergoes:
Cycloaddition Reactions: The azide group participates in 1,3-dipolar cycloaddition with alkynes, forming stable triazole rings.
Reduction Reactions: The azide group is reduced to an amine, typically involving the transfer of electrons from the reducing agent to the azide, resulting in the formation of an amine and nitrogen gas.
Propiedades
Número CAS |
65116-97-4 |
|---|---|
Fórmula molecular |
C10H8BrN3O3 |
Peso molecular |
298.09 g/mol |
Nombre IUPAC |
[2-(4-azidophenyl)-2-oxoethyl] 2-bromoacetate |
InChI |
InChI=1S/C10H8BrN3O3/c11-5-10(16)17-6-9(15)7-1-3-8(4-2-7)13-14-12/h1-4H,5-6H2 |
Clave InChI |
XACDXMYEWXHXJO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)COC(=O)CBr)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


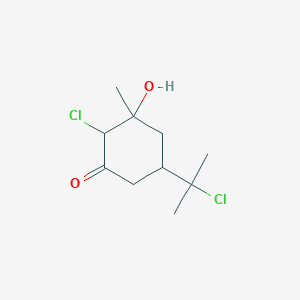

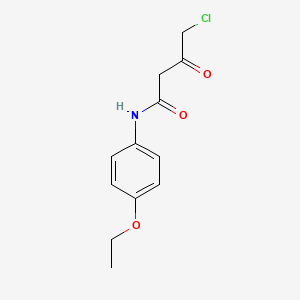
![Oxetane, 3-(chloromethyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]-](/img/structure/B14468321.png)


![2,2-Dichloro-1-(7-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)ethan-1-one](/img/structure/B14468332.png)


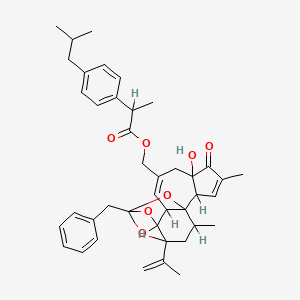
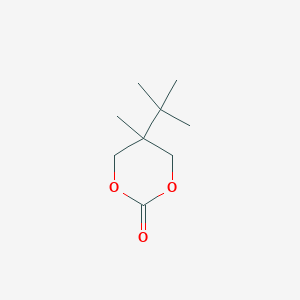
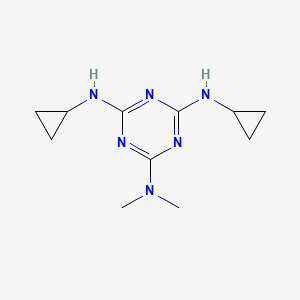
![7,7'-[Ethane-1,2-diylbis(oxy)]bis(4-phenyl-2H-1-benzopyran-2-one)](/img/structure/B14468373.png)
![9-Ethyl-3-[5-(naphthalen-2-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole](/img/structure/B14468374.png)
